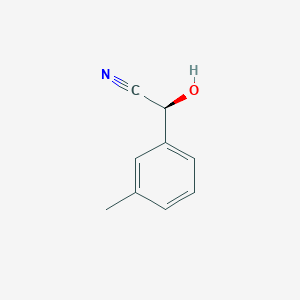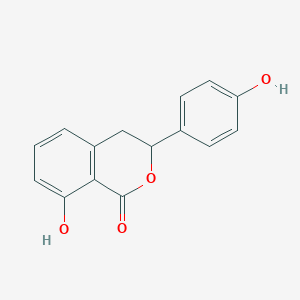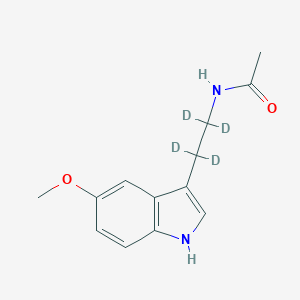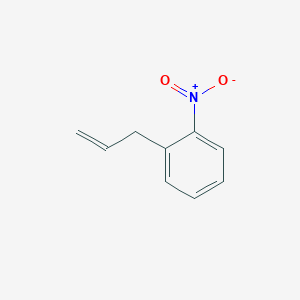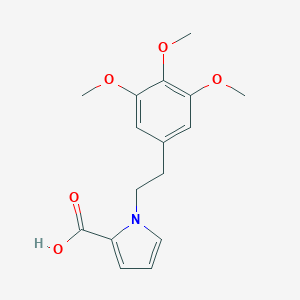
Peyonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peyonine is a naturally occurring alkaloid that has been found in several plant species, including Peganum harmala and Peganum nigellastrum. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
科学研究应用
Peyonine has been studied extensively for its potential applications in medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Peyonine has also been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
作用机制
The mechanism of action of peyonine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that peyonine may act by inducing apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Peyonine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Peyonine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, peyonine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
Peyonine has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. Peyonine is also relatively stable and has a long shelf life. However, there are also some limitations to using peyonine in lab experiments. It can be difficult to obtain pure peyonine, and the synthesis process can be time-consuming and expensive. In addition, the mechanism of action of peyonine is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on peyonine. One area of interest is the development of new drugs based on the structure of peyonine. Another area of research is the study of peyonine's potential applications in agriculture, such as its use as a natural pesticide. Finally, further research is needed to fully understand the mechanism of action of peyonine and its potential applications in medicine.
Conclusion
In conclusion, peyonine is a naturally occurring alkaloid with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of peyonine and to develop new applications for this compound.
合成方法
Peyonine can be synthesized from harmine, which is another alkaloid found in Peganum harmala. The synthesis process involves the reduction of harmine using sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure peyonine.
属性
CAS 编号 |
19717-25-0 |
|---|---|
产品名称 |
Peyonine |
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
InChI 键 |
DDYNENGLSGKEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
熔点 |
132.0 °C |
其他 CAS 编号 |
19717-25-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



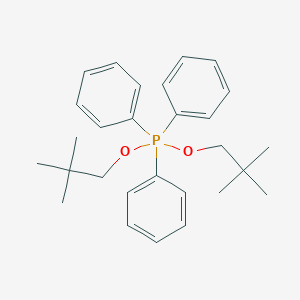
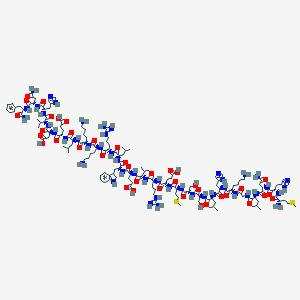
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
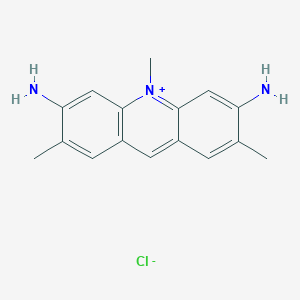
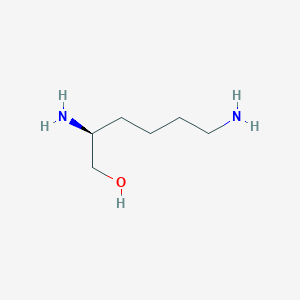
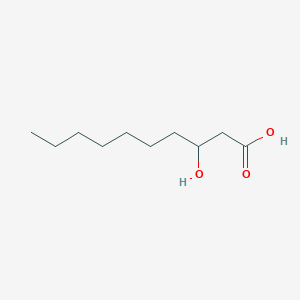
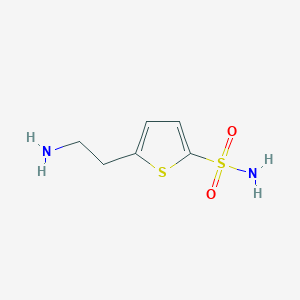
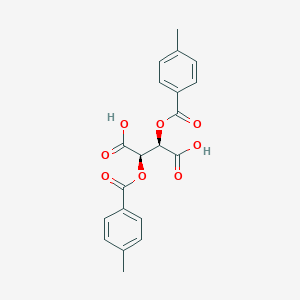
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
